2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-ol
Overview
Description
2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-ol is a heterocyclic compound with the molecular formula C8H9N3O. It is part of the pyrazolo[1,5-a]pyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Mechanism of Action
Mode of Action
It is suggested that the compound may interact with its targets via an addition–elimination mechanism . This involves bonding the NH2-group of the starting aminopyrazole with the Cβ of the compound
Biochemical Pathways
The compound’s potential to act as an adenine mimetic for binding to the ATP-binding sites of proteins has been suggested , which could impact a variety of biochemical pathways. More research is needed to confirm these findings and understand the downstream effects.
Result of Action
Given the potential interaction with ATP-binding sites , it is plausible that the compound could influence cellular energy metabolism.
Biochemical Analysis
Biochemical Properties
2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-ol plays a significant role in biochemical reactions due to its ability to interact with various biomolecules. It has been observed to interact with enzymes such as kinases and phosphatases, which are crucial in regulating cellular processes. The compound binds to the active sites of these enzymes, potentially inhibiting or modulating their activity. Additionally, this compound can interact with proteins involved in signal transduction pathways, influencing cellular responses to external stimuli .
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and context. In cancer cells, this compound has been shown to induce apoptosis by activating caspases and disrupting mitochondrial function. It also affects cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to altered gene expression and cellular metabolism. In non-cancerous cells, this compound can modulate immune responses by affecting cytokine production and immune cell proliferation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific receptors on the cell surface, initiating a cascade of intracellular events. The compound may also enter the cell and interact directly with DNA or RNA, influencing gene expression. Additionally, this compound can inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard conditions, but it can degrade when exposed to light or extreme pH levels. Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in cell cycle progression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity. At high doses, it can cause toxic effects, including liver and kidney damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites may have different biological activities and can influence metabolic flux and metabolite levels in cells. The compound also interacts with cofactors such as NADH and FADH2, which are essential for its metabolic processing .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport mediated by specific transporters. Once inside the cell, the compound may bind to intracellular proteins, affecting its localization and accumulation. The distribution of this compound within tissues can also be influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. These localizations can influence the compound’s interactions with biomolecules and its overall biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3,5-dimethylpyrazole with formamide, followed by cyclization to form the desired compound . The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets quality standards .
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Comparison with Similar Compounds
2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-ol can be compared with other similar compounds in the pyrazolo[1,5-a]pyrimidine family:
5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-ol: Similar structure but different substitution pattern.
5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-amine: Contains an amine group instead of a hydroxyl group.
Pyrazolo[1,5-a]pyrimidine derivatives: Various derivatives with different functional groups and biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological properties.
Properties
IUPAC Name |
2,5-dimethyl-1H-pyrazolo[1,5-a]pyrimidin-7-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c1-5-4-8(12)11-7(9-5)3-6(2)10-11/h3-4,10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGQMDCIHBYTQJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CC(=O)N2N1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90913256 | |
Record name | 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90913256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98488-10-9, 27166-46-7 | |
Record name | 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90913256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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